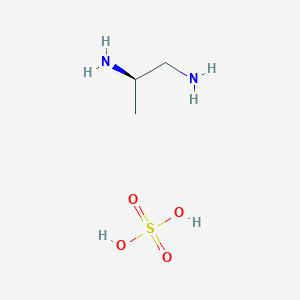

(R)-(-)-1,2-Diaminopropane sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-propane-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQRKYOFLFZPW-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628452 | |

| Record name | Sulfuric acid--(2R)-propane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144118-44-5 | |

| Record name | Sulfuric acid--(2R)-propane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(-)-1,2-Diaminopropane Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of (R)-(-)-1,2-Diaminopropane sulfate, a key chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific experimental data for the sulfate salt, this document also includes data for the free base, rac-1,2-diaminopropane, to provide a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed to assist in laboratory settings.

Core Physical Properties

Quantitative data for this compound is sparse in publicly available literature. However, qualitative descriptions and data for the corresponding free base are more readily accessible.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | rac-1,2-Diaminopropane (Free Base) |

| CAS Number | 144118-44-5[1][2] | 78-90-0[3] |

| Molecular Formula | C₃H₁₂N₂O₄S[2] | C₃H₁₀N₂[3] |

| Appearance | White to pale yellowish powder[4] | Colorless liquid[3][5] |

| Melting Point | Data not available | -37 °C[3][5][6] |

| Boiling Point | Data not available | 119-122 °C[7][8][9] |

| Density | Data not available | 0.87 g/mL at 25 °C[8][9] |

| Solubility | Data not available | Very soluble in water[5][6][8][9] |

| Optical Purity | ≥ 99.0% e.e.[4] | Not applicable (racemic mixture) |

| Assay | ≥ 99.0%[4] | Typically ≥ 99%[8][9] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized standard procedures that can be adapted for specific laboratory conditions.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]

-

Capillary tubes (sealed at one end)[10]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[12]

-

Place the capillary tube in the heating block of the melting point apparatus.[10]

-

If using a Thiele tube, attach the capillary to a thermometer and immerse it in the oil bath.[11]

-

Heat the apparatus rapidly to get an approximate melting point, then allow it to cool.

-

Perform a second determination, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[11]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10][13] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[10]

Optical Rotation Measurement

Optical rotation is a definitive characteristic of chiral molecules.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length

-

Sodium D-line light source (589 nm)

-

Volumetric flask and analytical balance

Procedure:

-

Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

-

Calibrate the polarimeter with the pure solvent in the sample tube; the reading should be zero.

-

Fill the polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter.

-

Pass plane-polarized light through the sample and measure the observed angle of rotation (α).[14][15] A negative rotation indicates a levorotatory (-) compound.

-

Calculate the specific rotation [α] using the formula: [α] = α / (c * l) The temperature and wavelength of light used should also be reported.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[16]

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

pH meter

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a series of flasks containing the desired solvent (e.g., water, buffers of different pH).

-

Seal the flasks and place them in a shaking incubator set to a constant temperature.

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant. For fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.

-

Measure the pH of the saturated solution.[16]

-

Dilute the supernatant to an appropriate concentration and analyze it using a suitable analytical method to determine the concentration of the dissolved solute. This concentration represents the solubility of the compound under the tested conditions.

Logical Relationship of 1,2-Diaminopropane Forms

The following diagram illustrates the relationship between the racemic mixture of 1,2-diaminopropane, its enantiomers, and their corresponding salts, along with the availability of physical property data.

Caption: Relationship between 1,2-diaminopropane forms and their data.

Experimental Workflow for Chiral Resolution and Salt Formation

This diagram outlines a typical experimental workflow for obtaining this compound from its racemic mixture.

Caption: Chiral resolution and salt formation workflow.

References

- 1. This compound CAS#: 144118-44-5 [amp.chemicalbook.com]

- 2. CAS 144118-44-5 (R)-1,2-Diaminopropane sulfate 144118445 | Chemical e-data Search [en.chem-edata.com]

- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. torayfinechemicals.com [torayfinechemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. 1,2-二氨基丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-(-)-1,2-Diaminopropane Sulfate: Chemical Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-1,2-Diaminopropane sulfate, a chiral diamine crucial as a building block in pharmaceutical and fine chemical synthesis. This document details its chemical structure, stereochemical properties, and presents a detailed methodology for its preparation.

Chemical Structure and Stereochemistry

(R)-(-)-1,2-Diaminopropane, also known as (R)-(-)-propylenediamine, is a chiral organic compound with the chemical formula C₃H₁₀N₂. The stereochemistry of the molecule is defined by the "R" configuration at the chiral carbon atom (the carbon bonded to the methyl group and both amino groups). The designation "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.

The sulfate salt is formed by the reaction of (R)-(-)-1,2-Diaminopropane with sulfuric acid. In this salt, both amino groups of the diamine are protonated, forming a diammonium cation, which is then ionically bonded to the sulfate dianion (SO₄²⁻).

Chemical Structure of this compound

Caption: Ionic structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of (R)-(-)-1,2-Diaminopropane (Free Base)

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀N₂ | [1] |

| Molecular Weight | 74.13 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 119-120 °C | |

| Melting Point | -37 °C | [3] |

| Density | 0.87 g/mL at 25 °C | |

| Refractive Index | n20/D 1.446 | |

| Water Solubility | Very soluble | [4][5] |

| pKa (predicted) | 9.83 (strongest basic) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₂N₂O₄S | |

| Molecular Weight | 172.20 g/mol | |

| Melting Point | Data not readily available | |

| Specific Rotation | Data not readily available | |

| Solubility | Data not readily available |

Experimental Protocols: Synthesis and Resolution

The synthesis of enantiomerically pure this compound involves two key stages: the synthesis of the racemic 1,2-diaminopropane and the subsequent chiral resolution to isolate the (R)-enantiomer, followed by salt formation.

Synthesis of Racemic 1,2-Diaminopropane

A common industrial method for synthesizing racemic 1,2-diaminopropane is the ammonolysis of 1,2-dichloropropane.[2]

-

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl

-

Procedure Outline: 1,2-dichloropropane is treated with an excess of ammonia under pressure. The resulting mixture contains the diamine and ammonium chloride. The diamine is then isolated and purified by distillation.

Chiral Resolution of Racemic 1,2-Diaminopropane

The separation of the racemic mixture into its constituent enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. A widely used and effective agent for this purpose is (+)-tartaric acid.[2]

Experimental Protocol for Chiral Resolution:

-

Formation of Diastereomeric Salts:

-

Dissolve racemic 1,2-diaminopropane in a suitable solvent, such as methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the diamine solution with stirring.

-

The diastereomeric salts, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, will precipitate. These diastereomers have different solubilities.

-

-

Fractional Crystallization:

-

The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystallization.

-

The crystalline solid, which is enriched in the less soluble diastereomer ((R)-1,2-diaminopropane-(+)-tartrate), is collected by filtration.

-

The collected crystals are recrystallized multiple times from fresh solvent to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

-

Liberation of the Free (R)-(-)-1,2-Diaminopropane:

-

The purified diastereomeric salt is dissolved in a minimal amount of water.

-

A concentrated aqueous solution of a strong base, such as sodium hydroxide, is added to deprotonate the diammonium cation and liberate the free diamine.[2]

-

The free (R)-(-)-1,2-diaminopropane can then be extracted from the aqueous solution using an organic solvent like diethyl ether.

-

The organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by rotary evaporation to yield the pure (R)-(-)-1,2-diaminopropane.

-

Formation of this compound

-

Salt Formation:

-

The purified (R)-(-)-1,2-diaminopropane is dissolved in a suitable solvent, such as ethanol.

-

A stoichiometric amount of sulfuric acid (H₂SO₄), typically as a solution in the same solvent, is added dropwise to the diamine solution with stirring. The reaction is exothermic.

-

The this compound will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

-

Workflow and Logical Relationships

The synthesis and purification of this compound follow a logical workflow, which is essential for process development and scale-up in a research or industrial setting.

Caption: Synthesis and resolution workflow for this compound.

Applications in Research and Development

(R)-(-)-1,2-Diaminopropane and its salts are valuable chiral building blocks in several areas:

-

Asymmetric Synthesis: It is used as a chiral ligand in metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions.

-

Pharmaceutical Intermediates: The chiral diamine moiety is incorporated into the structure of various active pharmaceutical ingredients (APIs).

-

Coordination Chemistry: It serves as a bidentate ligand in the formation of chiral coordination complexes, which have applications in materials science and catalysis.[4]

This guide provides a foundational understanding of this compound for professionals in drug development and chemical research. The detailed synthetic and resolution protocols offer a practical basis for its laboratory preparation.

References

Solubility of (R)-(-)-1,2-Diaminopropane Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (R)-(-)-1,2-Diaminopropane sulfate in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unavailable. This guide, therefore, provides a summary of the qualitative solubility information for the parent compound, 1,2-diaminopropane, and general principles governing the solubility of amine salts. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a compound like this compound is presented, along with a workflow diagram to guide researchers in generating this critical data in their own laboratories.

Introduction

(R)-(-)-1,2-Diaminopropane is a chiral building block of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Its sulfate salt is often utilized to facilitate handling and purification. A thorough understanding of its solubility in various organic solvents is crucial for process development, particularly in areas such as reaction engineering, crystallization, and formulation. However, a notable gap exists in the public domain regarding quantitative solubility data for this compound.

Qualitative Solubility Profile

-

1,2-Diaminopropane (Free Base): The free base, 1,2-diaminopropane, is a colorless liquid that is miscible with water and shows moderate solubility in polar organic solvents such as alcohols and ethers.[1][2] Its solubility in non-polar solvents like hydrocarbons is expected to be lower.[1]

-

Amine Salts: In general, the salt form of an amine is significantly more polar than the free base. This increased polarity typically leads to higher solubility in polar solvents, especially water, and lower solubility in non-polar organic solvents.[3] The sulfate salt of a diamine, such as this compound, would be expected to be quite polar and, therefore, more soluble in polar protic solvents (e.g., water, methanol, ethanol) than in non-polar or aprotic solvents. It is generally understood that predicting the exact solubility of amine salts without experimental data is challenging.[4]

Quantitative Solubility Data

A comprehensive search of available literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |

| Methanol | Gravimetric | [Your Data] | ||

| Ethanol | Gravimetric | [Your Data] | ||

| Isopropanol | Gravimetric | [Your Data] | ||

| Acetone | Gravimetric | [Your Data] | ||

| Acetonitrile | Gravimetric | [Your Data] | ||

| Dichloromethane | Gravimetric | [Your Data] | ||

| Toluene | Gravimetric | [Your Data] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is adapted from established protocols for determining the solubility of organic salts.[5][6]

4.1. Materials

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Pre-weighed vials

-

Analytical balance

-

Drying oven or vacuum oven

4.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or on a stirring plate at the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is necessary.

-

Phase Separation: Once equilibrium is reached, allow the solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to avoid premature crystallization upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the solute.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dry solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by several factors:

-

Solvent Polarity: As a salt, it will exhibit higher solubility in more polar solvents. The "like dissolves like" principle is paramount.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined experimentally for each solvent system.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to solvate the sulfate and ammonium ions.

-

Lattice Energy: The strength of the crystal lattice of the sulfate salt will influence the energy required to dissolve it.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]

- 3. organic chemistry - Why amine salts are soluble in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of (R)-1,2-Diaminopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-1,2-Diaminopropane, a chiral diamine with applications in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ | ~1.0 | Doublet | Not available |

| -CH- | ~2.8 | Multiplet | Not available |

| -CH₂- | ~2.5, ~2.7 | Multiplet | Not available |

| -NH₂ | Variable | Broad Singlet | Not available |

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| -CH₃ | ~19 |

| -CH- | ~49 |

| -CH₂- | ~47 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of (R)-1,2-Diaminopropane is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of (R)-1,2-Diaminopropane in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O)[1][2]. The choice of solvent may depend on the specific experimental requirements and the solubility of any derivatives being studied.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

References

A Technical Guide to High-Purity (R)-(-)-1,2-Diaminopropane Sulfate for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, securing high-purity chiral intermediates is a cornerstone of successful therapeutic agent synthesis. This in-depth guide focuses on (R)-(-)-1,2-Diaminopropane sulfate, a critical building block in asymmetric synthesis, providing a comprehensive overview of its commercial availability, technical specifications, and key experimental protocols.

This compound, with the CAS number 144118-44-5, is a chiral amine salt valued for its role in the stereoselective synthesis of complex molecules. Its unique stereochemistry is pivotal in creating enantiomerically pure pharmaceuticals, where the three-dimensional arrangement of atoms is directly linked to therapeutic efficacy and safety.

Commercial Availability and Supplier Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. While obtaining detailed Certificates of Analysis directly from public sources is challenging, typical product specifications from reputable vendors are summarized below. Researchers are advised to request lot-specific documentation from suppliers for the most accurate and current data.

| Supplier Category | Typical Purity | Common Impurities/Specifications | Analytical Methods Used for QC |

| Specialty Chemical Suppliers | ≥98% | (S)-(+)-enantiomer, water content, residual solvents, sulfated ash | Chiral Gas Chromatography (GC), Karl Fischer Titration, ICP-MS |

| Custom Synthesis Labs | ≥99% | Customer-defined impurity profile | As per customer requirements (e.g., GC-MS, HPLC, NMR) |

Table 1: Typical Specifications for Commercially Available this compound.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of 1,2-diaminopropane typically begins with the ammonolysis of 1,2-dichloropropane, resulting in a racemic mixture of the (R) and (S) enantiomers. The crucial step for pharmaceutical applications is the chiral resolution of this racemate. A common and effective method involves the use of a chiral resolving agent, such as L-(+)-tartaric acid.

Protocol for Chiral Resolution and Salt Formation:

-

Diastereomeric Salt Formation: The racemic 1,2-diaminopropane is reacted with a stoichiometric amount of L-(+)-tartaric acid in a suitable solvent, often methanol or ethanol. This reaction forms diastereomeric salts: (R)-1,2-diaminopropane L-tartrate and (S)-1,2-diaminopropane L-tartrate.

-

Fractional Crystallization: Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. The (R)-1,2-diaminopropane L-tartrate is typically less soluble and will precipitate out of the solution upon cooling.

-

Isolation of the (R)-Enantiomer: The precipitated salt is isolated by filtration. The crystallization process may be repeated to enhance the diastereomeric purity.

-

Liberation of the Free Amine: The purified (R)-1,2-diaminopropane L-tartrate is then treated with a strong base, such as sodium hydroxide, to liberate the free (R)-(-)-1,2-diaminopropane.

-

Sulfate Salt Formation: The isolated (R)-(-)-1,2-diaminopropane is subsequently dissolved in an appropriate solvent and treated with a stoichiometric amount of sulfuric acid to precipitate the desired this compound.

-

Purification: The final product is purified by recrystallization to achieve the desired high-purity standard.

Analytical Method for Chiral Purity Determination by GC-MS

The enantiomeric purity of this compound is a critical quality attribute. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this analysis, often requiring derivatization of the chiral amine to enhance volatility and chromatographic separation.

Protocol for GC-MS Analysis:

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent. The sulfate salt may need to be converted back to the free amine by treatment with a base and extraction into an organic solvent.

-

Derivatization: The free diamine is derivatized with a chiral derivatizing agent, such as a trifluoroacetylated L-prolyl chloride (TFAP-Cl). This reaction forms diastereomeric amides that can be separated on a standard achiral GC column.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient is employed to ensure good separation of the diastereomers and any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity to detect and quantify the two diastereomers.

-

-

Data Analysis: The enantiomeric excess is calculated by comparing the peak areas of the two diastereomeric derivatives.

Application in Drug Development: Synthesis of Levofloxacin

(R)-(-)-1,2-Diaminopropane is a key precursor in the synthesis of various pharmaceuticals. One prominent example is its use as a chiral auxiliary in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. Levofloxacin is the S-enantiomer of the racemic drug ofloxacin and exhibits greater antibacterial activity and reduced side effects compared to the R-enantiomer.[1]

The synthesis of Levofloxacin involves the reaction of an ethyl (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylate with N-methylpiperazine. The stereocenter in the oxazine ring is crucial for its therapeutic effect and is established early in the synthesis, often influenced by chiral auxiliaries derived from compounds like (R)-(-)-1,2-diaminopropane.

Mechanism of Action and Signaling Pathway of Levofloxacin

Levofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is responsible for decatenating the replicated circular DNA chromosomes, allowing them to segregate into daughter cells.

By inhibiting these enzymes, Levofloxacin leads to breaks in the bacterial DNA and ultimately results in bacterial cell death.[2]

References

An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-(-)-1,2-Diaminopropane Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key experimental considerations for (R)-(-)-1,2-Diaminopropane Sulfate (CAS RN: 144118-44-5). The content is intended for professionals in research and development who utilize this chiral compound in chemical synthesis.

General Information and Physical Properties

This compound is the sulfuric acid salt of the (R)-enantiomer of 1,2-Diaminopropane. While the free base is a flammable, corrosive liquid, the sulfate salt is a solid, which alters its physical hazards and handling requirements. Due to the limited availability of a specific Safety Data Sheet (SDS) for the sulfate salt, the toxicological information is largely extrapolated from the extensive data available for the free base, 1,2-Diaminopropane (CAS RN: 78-90-0).

Quantitative Data Summary

The following tables summarize the known physical and chemical properties. Data for the sulfate salt is limited; therefore, data for the parent free base is provided for context.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 144118-44-5 |

| Molecular Formula | C₃H₁₂N₂O₄S |

| Molecular Weight | 172.21 g/mol |

| Physical State | Solid (Assumed) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available (Expected to be soluble in water) |

Table 2: Physical and Chemical Properties of Racemic 1,2-Diaminopropane (Free Base)

| Property | Value | Reference |

| CAS Number | 78-90-0 | [1] |

| Molecular Formula | C₃H₁₀N₂ | [1] |

| Molecular Weight | 74.13 g/mol | [1] |

| Physical State | Colorless liquid | [1] |

| Melting Point | -37 °C | [1] |

| Boiling Point | 119-120 °C | |

| Density | 0.87 g/mL at 25 °C | |

| Vapor Pressure | 14 mmHg at 20 °C | |

| Flash Point | 33-49 °C | [1][2] |

| Autoignition Temp. | 360 °C | [1] |

| Solubility | Miscible with water, ethanol | [3] |

Safety and Hazard Information

The primary hazards of the (R)-(-)-1,2-diaminopropane cation are corrosivity and toxicity upon contact or ingestion. The free base is also flammable, a hazard that is significantly reduced or eliminated in the solid sulfate salt form.

GHS Hazard Classification (Inferred from Free Base)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4]

-

Skin Corrosion/Irritation (Category 1A/1B): Causes severe skin burns and eye damage.[2][4]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[4]

Table 3: Toxicological Data for Racemic 1,2-Diaminopropane (Free Base)

| Endpoint | Value | Species | Reference |

| LD50 Oral | 2230 mg/kg | Rat | [1] |

| LD50 Dermal | 434 mg/kg | Rabbit | [1] |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are critical to minimize risk. Personnel should be thoroughly trained on the hazards before working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge.[5]

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep containers tightly closed to prevent absorption of moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (though it is a sulfate salt, strong acids could still pose a reaction hazard).[3] The free base is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[7]

First Aid and Emergency Procedures

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

Spill and Disposal:

-

Spills: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For the liquid free base, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a chemical waste container.[2]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]

Experimental Protocols and Methodologies

This compound is typically prepared from the racemic free base through a multi-step process involving chiral resolution, regeneration of the free amine, and subsequent salt formation.

Protocol 1: Chiral Resolution of (±)-1,2-Diaminopropane

This procedure is adapted from established methods for resolving chiral amines using tartaric acid to form diastereomeric salts, which can be separated by fractional crystallization.[1]

Methodology:

-

Salt Formation: Dissolve (+)-tartaric acid (1.0 equivalent) in a suitable solvent (e.g., methanol). To this solution, slowly add racemic (±)-1,2-diaminopropane (1.0 equivalent) with stirring. An exothermic reaction will occur.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The diastereomeric salt of one enantiomer will be less soluble and will preferentially crystallize.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

-

Purity Check: The optical purity of the resolved salt can be checked using a polarimeter. Repeat the recrystallization process until a constant optical rotation is achieved.

-

Regeneration of Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 50% NaOH solution) until the solution is strongly alkaline (pH > 12).

-

Extraction: Extract the liberated (R)-(-)-1,2-diaminopropane free base from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified (R)-(-)-1,2-diaminopropane.

Protocol 2: Formation and Purification of this compound

Methodology:

-

Salt Formation: Dissolve the purified (R)-(-)-1,2-diaminopropane free base in a suitable alcohol solvent, such as ethanol or isopropanol.

-

Slowly add a stoichiometric amount (0.5 equivalents for the diamine, assuming a 2:1 amine:sulfate ratio, or 1.0 equivalent for a 1:1 ratio) of concentrated sulfuric acid dropwise with vigorous stirring. The reaction is highly exothermic; cooling in an ice bath is recommended.

-

The sulfate salt will precipitate from the solution. Continue stirring for a period (e.g., 1 hour) to ensure complete precipitation.

-

Isolation: Collect the solid this compound by vacuum filtration.

-

Recrystallization: Wash the crude salt with the reaction solvent, then recrystallize from a suitable solvent system (e.g., an alcohol/water mixture) to achieve high purity.[8] Dissolve the salt in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly in a vacuum oven.

Protocol 3: Synthesis of (R)-salpn Ligand

(R)-(-)-1,2-Diaminopropane is a key building block for chiral ligands, such as (R)-N,N′-bis(salicylidene)-1,2-propanediamine, or (R)-salpn.

Methodology:

-

Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.[9]

-

Slowly add a solution of (R)-(-)-1,2-diaminopropane (1.0 equivalent) in absolute ethanol to the salicylaldehyde solution.[9]

-

Reflux the reaction mixture for 2-4 hours. A precipitate will form as the reaction progresses.[9]

-

After cooling the mixture to room temperature, collect the yellow crystalline product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization, for example, from an ethanol/water mixture.[9]

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

References

- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mt.com [mt.com]

- 9. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Crystal Structure of (R)-1,2-Diaminopropane Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2-Diaminopropane (R-pn) is a chiral diamine ligand that forms stable chelate complexes with a variety of metal ions. The stereochemistry of the (R)-pn ligand imparts chirality to the resulting metal complexes, a feature of significant interest in coordination chemistry and drug development. The specific three-dimensional arrangement of atoms in the crystal structures of these complexes dictates their physical, chemical, and biological properties. This guide provides a comprehensive overview of the crystal structures of metal complexes incorporating the (R)-1,2-diaminopropane ligand, detailing their synthesis, structural features, and potential applications, particularly in the context of anticancer research.

Synthesis and Crystallization of (R)-1,2-Diaminopropane Metal Complexes

The synthesis of (R)-1,2-diaminopropane metal complexes typically involves the reaction of a suitable metal salt with the (R)-1,2-diaminopropane ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the coordination geometry and the nature of the final product. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of the solvent from the reaction mixture or by diffusion techniques.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of (R)-1,2-diaminopropane metal complexes.

Experimental Protocols

Synthesis of Tris((R)-1,2-diaminopropane)cobalt(III) Chloride ([Co((R)-pn)₃]Cl₃)

A common method for the synthesis of tris(diamine)cobalt(III) complexes involves the air oxidation of a cobalt(II) salt in the presence of the diamine ligand and a catalyst such as activated charcoal.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

(R)-1,2-Diaminopropane (R-pn)

-

Activated charcoal

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Dissolve CoCl₂·6H₂O in water.

-

Add activated charcoal to the solution.

-

Slowly add (R)-1,2-diaminopropane to the stirred mixture.

-

Aerate the solution by bubbling air through it for several hours to facilitate the oxidation of Co(II) to Co(III).

-

Heat the mixture to dissolve any solids and then filter to remove the activated charcoal.

-

Add concentrated HCl to the filtrate to precipitate the chloride salt of the complex.

-

Cool the solution in an ice bath to maximize precipitation.

-

Collect the crystals by filtration, wash with ethanol, and air dry.

Crystal Structure Data of (R)-1,2-Diaminopropane Metal Complexes

The crystal structures of several metal complexes with 1,2-diaminopropane (pn), including the chiral (R)-enantiomer, have been determined by single-crystal X-ray diffraction. The following tables summarize key crystallographic data for some representative complexes.

| Complex | Metal Ion | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Tris(propane-1,2-diamine)zinc(II) dichloride dihydrate | Zn(II) | C₉H₃₄Cl₂N₆O₂Zn | Monoclinic | P2₁/c | 8.8165(10) | 11.9379(14) | 14.4043(17) | 90 | 92.804(2) | 90 | [1] |

| Tris(propane-1,2-diamine)nickel(II) tetracyanidonickelate(II) | Ni(II) | C₁₃H₃₀N₁₀Ni₂ | Orthorhombic | Pnma | 9.7310(12) | 13.3770(14) | 16.275(3) | 90 | 90 | 90 | |

| mer-Tris((R)-propane-1,2-diamine)cobalt(III) chloride trihydrate | Co(III) | C₉H₃₆Cl₃CoN₆O₃ | Monoclinic | P2₁ | 9.179(2) | 13.793(3) | 9.208(2) | 90 | 107.57(2) | 90 |

| Complex | Metal-Nitrogen Bond Lengths (Å) | Metal-Other Atom Bond Lengths (Å) | Coordination Geometry |

| Tris(propane-1,2-diamine)zinc(II) dichloride dihydrate | Zn-N: 2.159(2) - 2.220(2) | - | Distorted Octahedral |

| Tris(propane-1,2-diamine)nickel(II) tetracyanidonickelate(II) | Ni-N: (average) 2.131(10) | - | Distorted Octahedral |

| mer-Tris((R)-propane-1,2-diamine)cobalt(III) chloride trihydrate | Co-N: 1.965(7) - 1.983(7) | - | Octahedral |

Biological Activity and Relevance to Drug Development

Chiral metal complexes are of particular interest in drug development due to their potential for stereospecific interactions with biological macromolecules such as DNA and proteins. Platinum(II) complexes containing chiral diamine ligands, including derivatives of 1,2-diaminopropane, have been investigated as potential anticancer agents.[2][3] The chirality of these complexes can influence their cellular uptake, DNA binding modes, and ultimately their cytotoxic efficacy.[4]

Interaction with DNA

The primary mechanism of action for many platinum-based anticancer drugs is their covalent binding to DNA, which leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[5] Chiral metal complexes can exhibit enantioselective binding to DNA, with one enantiomer showing a higher affinity or a different binding mode compared to the other. These interactions can occur through various modes, including intercalation, groove binding, and covalent coordination to the nucleobases.[6][7]

DNA Cleavage

Some transition metal complexes can cleave DNA through oxidative or hydrolytic pathways.[8][9][10] This ability is being explored for the development of artificial nucleases and new types of anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS) that can damage the deoxyribose sugar or the nucleobases, leading to strand scission.[9]

Caption: A simplified logical flow of the proposed anticancer mechanism of (R)-1,2-diaminopropane metal complexes.

Experimental Protocols for Biological Evaluation

This technique is used to monitor the interaction between a metal complex and DNA by observing changes in the UV-Visible absorption spectrum of the complex upon addition of DNA.[4][11][12]

Procedure:

-

Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer.

-

Titrate a fixed concentration of the metal complex with increasing concentrations of ct-DNA.

-

Record the UV-Visible spectrum after each addition of DNA.

-

Analyze the changes in absorbance (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic) to determine the binding mode and calculate the binding constant.

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[2][13]

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the (R)-1,2-diaminopropane metal complex for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Conclusion

The crystal structures of (R)-1,2-diaminopropane metal complexes reveal a rich and diverse coordination chemistry. The chirality of the R-pn ligand is a key feature that can be exploited in the design of new molecules with specific biological activities. The demonstrated cytotoxicity of some of these complexes, particularly those of platinum, highlights their potential as anticancer agents. Further research into the synthesis of new (R)-pn metal complexes and the detailed elucidation of their mechanisms of action will undoubtedly contribute to the development of novel metallodrugs.

References

- 1. Tris(ethylenediamine)zinc(II) dichloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antiproliferative activity of platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chirality selectivity in the uptake of platinum (II) complexes with 1,2-cyclohexanediamine isomers as carrier ligand by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DNA cleavage mechanism by metal complexes of Cu(II), Zn(II) and VO(IV) with a schiff-base ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, DNA binding profile and DNA cleavage pathway of divalent metal complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. jazindia.com [jazindia.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(-)-1,2-Diaminopropane Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical, chemical, and agricultural industries. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even exert undesirable side effects. Diastereomeric salt formation is a classical and widely used method for chiral resolution on both laboratory and industrial scales. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

(R)-(-)-1,2-Diaminopropane and its sulfate salt are effective chiral resolving agents for a variety of racemic carboxylic acids. The presence of two amine groups allows for the formation of stable diastereomeric salts with acidic compounds. This document provides detailed application notes and protocols for the use of (R)-(-)-1,2-diaminopropane sulfate in the chiral resolution of racemic acids, enabling researchers to develop efficient and scalable separation processes.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The process can be summarized in the following logical steps:

Caption: Logical workflow of chiral resolution by diastereomeric salt formation.

Application: Chiral Resolution of Racemic Mandelic Acid

This section details the protocol for the chiral resolution of racemic mandelic acid using (R)-(-)-1,2-diaminopropane. While the sulfate salt can be used, this example utilizes the free base for clarity in the reaction stoichiometry. The principles remain the same.

Experimental Protocol

Materials:

-

Racemic mandelic acid

-

(R)-(-)-1,2-Diaminopropane

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (beakers, flasks, funnels, etc.)

-

Stirring plate and magnetic stirrer

-

Filtration apparatus (Buchner funnel, filter paper)

-

Rotary evaporator

-

Melting point apparatus

-

Polarimeter

Procedure:

Step 1: Formation of Diastereomeric Salts

-

In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 100 mL of methanol.

-

Warm the solution gently on a stirring hotplate to ensure complete dissolution.

-

In a separate beaker, dissolve 3.7 g (0.05 mol) of (R)-(-)-1,2-diaminopropane in 20 mL of methanol.

-

Slowly add the (R)-(-)-1,2-diaminopropane solution to the warm mandelic acid solution with continuous stirring.

-

Allow the mixture to cool to room temperature, during which time a crystalline precipitate of the less soluble diastereomeric salt should form.

-

To enhance crystallization, the flask can be placed in an ice bath for 30-60 minutes.

Caption: Experimental workflow for the formation and isolation of the diastereomeric salt.

Step 2: Isolation and Purification of the Less Soluble Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Wash the crystals with diethyl ether to aid in drying.

-

Air-dry the crystals on the filter paper.

-

For further purification, the diastereomeric salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain pure crystals.

Step 3: Liberation of the Enriched Mandelic Acid Enantiomer

-

Dissolve the dried and purified diastereomeric salt in a minimal amount of water.

-

Acidify the solution to pH 1-2 by the dropwise addition of 1 M HCl. This will protonate the amine and liberate the free carboxylic acid.

-

Extract the liberated mandelic acid into diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enriched mandelic acid enantiomer.

Step 4: Characterization

-

Determine the melting point of the resolved mandelic acid.

-

Measure the optical rotation using a polarimeter to determine the specific rotation and calculate the enantiomeric excess (ee%).

Quantitative Data

The following table summarizes typical results for the chiral resolution of racemic mandelic acid with (R)-(-)-1,2-diaminopropane. These values are illustrative and can vary based on experimental conditions.

| Parameter | Value |

| Racemic Mandelic Acid | 15.2 g |

| (R)-(-)-1,2-Diaminopropane | 3.7 g |

| Yield of Diastereomeric Salt | ~8.5 g |

| Yield of Resolved (R)-Mandelic Acid | ~6.1 g (Theoretical max. 7.6 g) |

| Diastereomeric Excess (de%) of Salt | >95% (after recrystallization) |

| Enantiomeric Excess (ee%) of (R)-Mandelic Acid | >95% |

| Melting Point of Resolved (R)-Mandelic Acid | 133-135 °C (Lit. 133-135 °C) |

| Specific Rotation [α]D²⁰ of (R)-Mandelic Acid | -150° (c=1, H₂O) (Lit. -154°) |

Note: The more soluble diastereomeric salt remains in the mother liquor from the initial crystallization. The other enantiomer of mandelic acid can be recovered from this solution by a similar acid/base workup.

General Considerations for Optimization

The success of a chiral resolution by diastereomeric salt formation is highly dependent on several factors that can be optimized to improve yield and enantiomeric purity:

-

Solvent System: The choice of solvent is crucial. It must provide a significant solubility difference between the two diastereomeric salts. A screening of various solvents and solvent mixtures is often necessary.

-

Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic acid can influence the efficiency of the resolution. Typically, a 0.5 equivalent of the resolving agent is used to precipitate one equivalent of the desired enantiomer.

-

Temperature Profile: The crystallization temperature and the cooling rate can affect the crystal size, purity, and yield.

-

Recrystallization: One or more recrystallizations of the less soluble diastereomeric salt are often required to achieve high diastereomeric and subsequent enantiomeric purity.

Conclusion

The use of this compound as a resolving agent offers a practical and effective method for the separation of racemic carboxylic acids. The protocols and data presented here provide a solid foundation for researchers to develop and optimize chiral resolution processes. Careful attention to the experimental parameters will enable the efficient isolation of enantiomerically pure acids for applications in research, development, and manufacturing.

Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical and industrially scalable method for chiral resolution. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

(R)-1,2-diaminopropane is a chiral diamine that can be employed as a resolving agent for racemic carboxylic acids. The two amino groups can form salts with the carboxylic acid moiety of the target molecule. The resulting diastereomeric salts, [(R)-acid·(R)-1,2-diaminopropane] and [(S)-acid·(R)-1,2-diaminopropane], will have distinct crystal packing and solubilities in a given solvent system, enabling their separation.

This document provides a generalized protocol for the diastereomeric salt crystallization of a racemic carboxylic acid using (R)-1,2-diaminopropane as the resolving agent. It is important to note that the optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically.

Principle of Chiral Resolution

The fundamental principle of diastereomeric salt crystallization is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties. This allows for the separation of the diastereomers using standard laboratory techniques, such as crystallization. The separated diastereomers can then be converted back to the individual enantiomers in their pure forms.

Figure 1: Principle of chiral resolution via diastereomeric salt formation.

Experimental Protocol

This protocol outlines the general steps for the diastereomeric salt crystallization of a generic racemic carboxylic acid with (R)-1,2-diaminopropane.

Materials:

-

Racemic carboxylic acid

-

(R)-1,2-diaminopropane

-

A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water)

-

Hydrochloric acid (HCl) or other suitable acid for salt breaking

-

Sodium hydroxide (NaOH) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (flasks, beakers, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator)

-

Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Procedure:

1. Salt Formation and Solvent Screening:

-

Dissolve a known amount of the racemic carboxylic acid in a minimal amount of a heated solvent.

-

In a separate flask, dissolve an equimolar amount of (R)-1,2-diaminopropane in the same solvent. Note: The optimal molar ratio of resolving agent to racemic acid may vary and should be optimized (e.g., 0.5 to 1.0 equivalents of the diamine).

-

Slowly add the (R)-1,2-diaminopropane solution to the carboxylic acid solution with stirring.

-

Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.

-

If no crystals form, try different solvents or solvent mixtures. The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility.

2. Isolation of the Less Soluble Diastereomeric Salt:

-

Once crystals have formed, collect them by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

3. Determination of Diastereomeric Excess (d.e.):

-

Analyze the crystalline material to determine the diastereomeric excess. This can often be done by NMR spectroscopy, where the signals for the two diastereomers may be distinct. Alternatively, the salt can be broken (see step 5) and the resulting acid analyzed for enantiomeric excess.

4. Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent. The choice of solvent may be the same as in the initial crystallization or a different one that provides better purification.

-

Repeat the isolation and analysis steps until the desired diastereomeric purity is achieved.

5. Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH where the carboxylic acid is in its neutral form (typically pH < 2).

-

Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

6. Analysis of Enantiomeric Excess (e.e.):

-

Determine the enantiomeric excess of the recovered carboxylic acid using an appropriate analytical technique, such as chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

7. Isolation of the Other Enantiomer (from the Mother Liquor):

-

The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt.

-

Evaporate the solvent from the mother liquor.

-

Liberate the carboxylic acid from the residue using the same procedure as in step 5. This will yield the other enantiomer, although likely with a lower enantiomeric excess. Further purification may be required.

Figure 2: Experimental workflow for diastereomeric salt crystallization.

Data Presentation

The following tables are templates for recording and presenting the quantitative data from the crystallization experiments.

Table 1: Solvent Screening for Diastereomeric Salt Crystallization

| Entry | Racemic Acid (g) | (R)-1,2-Diaminopropane (equiv.) | Solvent System | Volume (mL) | Temperature (°C) | Yield of Crystals (g) | Diastereomeric Excess (%) |

| 1 | |||||||

| 2 | |||||||

| 3 | |||||||

| ... |

Table 2: Recrystallization for Purity Enhancement

| Recrystallization Cycle | Starting Mass (g) | Solvent System | Volume (mL) | Recovered Mass (g) | Yield (%) | Diastereomeric Excess (%) |

| 1 | ||||||

| 2 | ||||||

| ... |

Table 3: Final Enantiomeric Purity and Yield

| Enantiomer | Initial Racemate (g) | Recovered Mass (g) | Overall Yield (%) | Enantiomeric Excess (%) | Specific Rotation [α]D |

| Enriched from Crystals | |||||

| Enriched from Mother Liquor |

Troubleshooting

-

No crystal formation: Try a different solvent or a mixture of solvents. Seeding with a small crystal from a previous successful experiment can also induce crystallization. Concentrating the solution may also be necessary.

-

Low diastereomeric/enantiomeric excess: The difference in solubility of the diastereomeric salts in the chosen solvent may not be sufficient. Further solvent screening is required. Multiple recrystallizations can also improve purity.

-

Low yield: The desired diastereomer may have significant solubility in the mother liquor. Lowering the crystallization temperature or changing the solvent can help to improve the yield.

Conclusion

Diastereomeric salt crystallization with (R)-1,2-diaminopropane is a powerful method for the resolution of racemic carboxylic acids. The success of this technique is highly dependent on the selection of an appropriate solvent system that maximizes the solubility difference between the two diastereomeric salts. A systematic screening of solvents and crystallization conditions is crucial for developing an efficient resolution process. The protocol provided here serves as a general guideline for researchers to develop a specific and optimized procedure for their target molecule.

Application Notes: (R)-1,2-Diaminopropane as a Chiral Ligand in Asymmetric Catalysis

(R)-1,2-Diaminopropane and its derivatives have emerged as versatile and effective chiral ligands in the field of asymmetric catalysis. Their C2-symmetry and readily available stereoisomers make them valuable building blocks for the synthesis of a wide range of chiral catalysts. These ligands have demonstrated considerable success in inducing high stereoselectivity in various metal-catalyzed reactions, most notably in asymmetric transfer hydrogenation of ketones and imines.

This document provides detailed application notes and protocols for the use of (R)-1,2-diaminopropane-derived ligands in the asymmetric transfer hydrogenation of prochiral ketones, a key transformation in the synthesis of enantiomerically enriched secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.

Overview of (R)-1,2-Diaminopropane in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones, imines, and other unsaturated compounds. The use of a chiral catalyst allows for the selective formation of one enantiomer of the product. Ruthenium(II) complexes bearing N-sulfonated 1,2-diamine ligands are among the most effective catalysts for this transformation.

A common catalytic system involves an in-situ generated or pre-formed Ruthenium(II) complex with a tosylated derivative of (R)-1,2-diaminopropane. This catalyst, in the presence of a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture, efficiently reduces a variety of aromatic and aliphatic ketones to their corresponding chiral alcohols with high yields and excellent enantioselectivities.

Key Applications and Reaction Scope

The primary application of (R)-1,2-diaminopropane-based ligands is in the asymmetric transfer hydrogenation of prochiral ketones. This methodology is applicable to a broad range of substrates, including:

-

Aryl Ketones: Acetophenone and its substituted derivatives are model substrates that are typically reduced with high conversion and enantiomeric excess.

-

Heteroaromatic Ketones: Ketones containing heterocyclic moieties, such as pyridyl or thienyl groups, are also effectively reduced.

-

α,β-Unsaturated Ketones: Selective reduction of the carbonyl group can be achieved without affecting the carbon-carbon double bond.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric transfer hydrogenation of various ketones using a catalyst system derived from an N-sulfonated (R)-1,2-diamine ligand and a Ruthenium(II) precursor.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |

| 2 | 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >95 | >97 |

| 3 | 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | >90 | >95 |

| 4 | 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | >95 | >96 |

| 5 | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >90 | >92 |

Experimental Protocols

Protocol 1: In-Situ Preparation of the Ru(II)-(R)-N-tosyl-1,2-propanediamine Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in-situ preparation of the active catalyst from [RuCl2(p-cymene)]2 and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine, followed by the asymmetric transfer hydrogenation of acetophenone.

Materials:

-

[RuCl2(p-cymene)]2

-

(R)-N-(p-toluenesulfonyl)-1,2-propanediamine ((R)-TsDPEN)

-

Acetophenone

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Pre-formation:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).

-

Add 5 mL of anhydrous isopropanol.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red/brown color.

-

-

Asymmetric Transfer Hydrogenation:

-

To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).

-

Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

-

Visualizations

Diagram 1: General Workflow for Asymmetric Transfer Hydrogenation

Caption: Workflow for the asymmetric transfer hydrogenation of a prochiral ketone.

Diagram 2: Simplified Catalytic Cycle

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Application Notes and Protocols: Synthesis and Catalytic Application of Chiral Schiff Base Ligands from (R)-1,2-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of chiral Schiff base ligands derived from (R)-1,2-diaminopropane and their application in asymmetric catalysis. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis, catalysis, and drug development.

Introduction

Chiral Schiff base ligands, particularly salen-type ligands, are a cornerstone of asymmetric catalysis. Their facile synthesis, structural tunability, and ability to form stable, catalytically active complexes with a variety of transition metals make them indispensable tools for the enantioselective synthesis of complex molecules. Ligands derived from readily available chiral backbones like (R)-1,2-diaminopropane are of particular interest due to their cost-effectiveness and the high levels of stereocontrol they can impart in a range of chemical transformations.

This document outlines the synthesis of a representative chiral Schiff base ligand, (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine, and its subsequent use in the asymmetric epoxidation of unfunctionalized alkenes.

Synthesis of (R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine

This protocol details the condensation reaction between (R)-1,2-diaminopropane and 3,5-di-tert-butylsalicylaldehyde to yield the corresponding chiral salen-type ligand.

Experimental Protocol

A solution of (R)-1,2-diaminopropane (1.0 mmol) in absolute ethanol (20 mL) is slowly added to a stirred solution of 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in absolute ethanol (30 mL). The resulting mixture is heated to reflux and maintained at this temperature for 4 hours. After cooling to room temperature, a yellow precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure ligand.

| Reagent/Solvent | Molar Equiv. | Amount |

| (R)-1,2-Diaminopropane | 1.0 | 0.074 g |

| 3,5-Di-tert-butylsalicylaldehyde | 2.0 | 0.468 g |

| Absolute Ethanol | - | 50 mL |

| Parameter | Value |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux |

| Product Yield | ~90% |

| Appearance | Yellow Powder |

Application in Asymmetric Epoxidation

The synthesized chiral Schiff base ligand can be complexed with a metal center, such as manganese(III), to form a potent catalyst for asymmetric epoxidation. This protocol describes the in-situ formation of the Mn(III)-salen complex and its use in the epoxidation of an alkene.

Experimental Protocol

To a solution of the (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine ligand (0.12 mmol) in a suitable solvent such as CH₂Cl₂ (5 mL) is added Mn(OAc)₂·4H₂O (0.2 mmol). The mixture is stirred in the presence of air for 1 hour to facilitate oxidation to the Mn(III) complex. The alkene substrate (1.0 mmol) is then added, followed by the oxidant, such as aqueous hydrogen peroxide (H₂O₂). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the chiral epoxide.

| Reagent/Solvent | Molar Equiv. | Amount |

| Chiral Salen Ligand | 0.12 | 0.06 g |

| Mn(OAc)₂·4H₂O | 0.2 | 0.049 g |

| Alkene Substrate | 1.0 | Variable |

| Hydrogen Peroxide (30% aq.) | 2.0 | ~0.2 mL |

| Dichloromethane (CH₂Cl₂) | - | 5 mL |

| Parameter | Value |

| Reaction Time | 4-24 hours |

| Reaction Temperature | Room Temperature |

Catalytic Performance Data

The following table summarizes the catalytic performance of the in-situ generated Mn(III)-salen complex in the asymmetric epoxidation of various unfunctionalized alkenes.